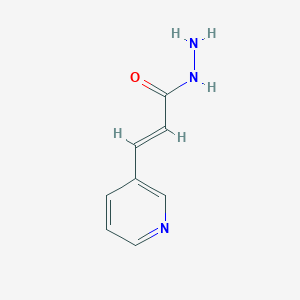

3-(3-Pyridinyl)acrylohydrazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

(E)-3-pyridin-3-ylprop-2-enehydrazide |

InChI |

InChI=1S/C8H9N3O/c9-11-8(12)4-3-7-2-1-5-10-6-7/h1-6H,9H2,(H,11,12)/b4-3+ |

InChI Key |

PZUAEBAFVROGMX-ONEGZZNKSA-N |

SMILES |

C1=CC(=CN=C1)C=CC(=O)NN |

Isomeric SMILES |

C1=CC(=CN=C1)/C=C/C(=O)NN |

Canonical SMILES |

C1=CC(=CN=C1)C=CC(=O)NN |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry of 3 3 Pyridinyl Acrylohydrazide

Synthesis of 3-(3-Pyridyl)acrylic Acid Precursors

The primary and most efficient route to obtaining the essential precursor, 3-(3-pyridyl)acrylic acid, involves a classic carbon-carbon bond-forming reaction.

Knoevenagel Condensation for α,β-Unsaturated Pyridyl Carboxylic Acids

The Knoevenagel condensation is a cornerstone reaction in the synthesis of α,β-unsaturated acids. wikipedia.orgresearchgate.net Specifically, the Doebner modification of this reaction is widely applied for the synthesis of 3-(3-pyridyl)acrylic acid. organic-chemistry.org This method involves the reaction between an aldehyde (pyridine-3-carbaldehyde) and a compound with an active methylene (B1212753) group, such as malonic acid. wikipedia.orgacs.org

The reaction is typically catalyzed by a weak base, often a combination of pyridine (B92270), which can also serve as the solvent, and piperidine (B6355638). nih.govcore.ac.uk The process begins with the condensation of pyridine-3-carbaldehyde and malonic acid, followed by a subsequent decarboxylation of the intermediate dicarboxylic acid, which occurs in situ to yield the final α,β-unsaturated monocarboxylic acid. nih.govcore.ac.uk This reaction is known for producing high yields of 3-(3-pyridyl)acrylic acid, often exceeding 90%. core.ac.uk

Table 1: Knoevenagel-Doebner Synthesis of 3-(3-Pyridyl)acrylic Acid

| Reactant 1 | Reactant 2 | Catalyst/Solvent | Key Conditions | Product | Reported Yield | Reference |

| Pyridine-3-carbaldehyde | Malonic acid | Pyridine / Piperidine | Heating on a steam bath | 3-(3-Pyridyl)acrylic acid | 92% | nih.govcore.ac.uk |

Alternative Routes to Pyridylacrylic Acid Intermediates

While the Knoevenagel-Doebner reaction is the most prominently cited method for producing 3-(3-pyridyl)acrylic acid due to its high efficiency and yield, other general synthetic strategies for α,β-unsaturated esters and acids exist. nih.govcore.ac.uk These include the Wittig reaction and its variants, which are powerful tools for olefination but often generate stoichiometric phosphine (B1218219) oxide byproducts. acs.org Another approach is the Galat reaction, which is a variation of the Doebner modification that uses a malonic acid half oxyester to directly synthesize substituted acrylates, offering an eco-friendly alternative as the byproducts are only water and carbon dioxide. acs.org However, for the specific synthesis of 3-(3-pyridyl)acrylic acid, the Knoevenagel-Doebner pathway remains the most direct and favored route described in the literature. nih.govcore.ac.uk

Direct Synthesis of 3-(3-Pyridinyl)acrylohydrazide

Once the 3-(3-pyridyl)acrylic acid precursor is obtained, it can be converted into the target hydrazide through several synthetic routes, which vary significantly in their efficiency and complexity.

One-Pot Conversion from Pyridylacrylic Acid Salts via Mixed Anhydride (B1165640) Intermediate

A highly effective and efficient method for synthesizing this compound is a one-pot, two-step procedure that begins with the corresponding acid salt. nih.govcore.ac.uk In this process, 3-(3-pyridyl)acrylic acid is first neutralized with a base, such as potassium hydroxide, to form its potassium salt. nih.govcore.ac.uk This salt is then treated with ethyl chloroformate in an appropriate solvent like acetonitrile (B52724) at a low temperature. This reaction forms a mixed anhydride intermediate, which is not isolated but is directly reacted in situ with an excess of hydrazine (B178648) hydrate (B1144303). nih.govcore.ac.uk This final step yields the desired this compound in satisfactory yields, typically ranging from 73% to 79%. nih.govcore.ac.uk

Esterification and Subsequent Hydrazinolysis of Pyridylacrylic Esters

Table 2: Comparison of Synthetic Routes to this compound

| Synthetic Method | Starting Material | Key Reagents | Key Intermediate | Overall Yield | Attractiveness | Reference |

| One-Pot Conversion | Potassium 3-(3-pyridyl)acrylate | Ethyl chloroformate, Hydrazine hydrate | Mixed Anhydride | 73–79% | High | nih.govcore.ac.uk |

| Esterification & Hydrazinolysis | 3-(3-Pyridyl)acrylic acid | Methanol/Thionyl chloride, Hydrazine hydrate | Pyridylacrylic Ester | 35–44% | Low | nih.govcore.ac.uk |

Process Optimization for Enhanced Reaction Yields and Purity Profiles

Optimizing the synthesis of this compound involves a systematic approach to refining reaction conditions to maximize yield and purity while minimizing waste and cost. azom.comdeskera.com For the superior one-pot synthesis method, key variables for optimization include temperature, reaction time, and the stoichiometry of reagents. whiterose.ac.uk

Key optimization strategies include:

Temperature Control: Maintaining a low temperature during the formation of the mixed anhydride with ethyl chloroformate is crucial to prevent side reactions and decomposition.

Reagent Addition: The sequential and controlled addition of reagents ensures the reaction proceeds through the desired pathway.

Purification Methods: Post-synthesis purification, typically involving crystallization from a suitable solvent system like an ethanol (B145695)/water mixture, is vital for achieving a high purity profile of the final product. nih.gov

By focusing on these parameters, the efficiency of the synthesis can be significantly improved, making the process more suitable for larger-scale production. semanticscholar.orgbeilstein-journals.org

Scalability Considerations for Preparative Synthesis

When considering the large-scale synthesis of this compound, several factors derived from the established laboratory procedures are critical for ensuring efficiency, cost-effectiveness, and safety.

The initial Knoevenagel-Doebner reaction appears robust and scalable, with reported lab-scale syntheses producing over 40 grams of 3-(3-pyridyl)acrylic acid at a high yield (92%). nih.govcore.ac.uk However, the use of pyridine as the reaction solvent presents a challenge on an industrial scale. Pyridine is a flammable and toxic solvent with a pungent odor, requiring specialized handling and containment infrastructure. Its recovery and recycling would be essential for a cost-effective and environmentally responsible process. researchgate.net

Several other aspects of the preferred synthesis route warrant attention for scalability:

Reagent Handling: Ethyl chloroformate is a highly toxic and corrosive reagent. Its use on a large scale necessitates stringent safety protocols and closed-system handling to prevent operator exposure.

Temperature Control: The final step to produce the hydrazide is conducted at low temperatures. core.ac.uk Implementing and maintaining low-temperature conditions in large-volume reactors can be energy-intensive and requires significant capital investment in cooling systems.

Workup and Purification: The laboratory procedure involves concentrating the reaction mixture using a rotary evaporator and purifying the final product by crystallization. nih.govcore.ac.uk On a large scale, this would translate to the need for large-volume evaporators and crystallizers. Achieving consistent product purity and crystal size distribution during large-scale crystallization can be complex and may require significant process development and control.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Pyridinecarboxaldehyde (B140518) |

| Malonic acid |

| Pyridine |

| Piperidine |

| 3-(3-Pyridyl)acrylic acid |

| Potassium hydroxide |

| Ethyl chloroformate |

| Hydrazine hydrate |

| Acetonitrile |

Derivatization Strategies and Complex Synthetic Transformations Involving 3 3 Pyridinyl Acrylohydrazide

Cyclization Reactions Leading to Novel Heterocyclic Systems

The hydrazide moiety of 3-(3-pyridinyl)acrylohydrazide is a key functional group that enables its participation in various cyclization reactions, leading to the formation of diverse heterocyclic structures. These reactions are fundamental in the field of medicinal and materials chemistry due to the wide-ranging applications of the resulting heterocyclic compounds.

Formation of 1,3,4-Oxadiazole (B1194373) Derivatives via Orthoester Cyclocondensation

A prominent and efficient method for synthesizing 1,3,4-oxadiazole derivatives is the cyclocondensation of this compound with orthoesters. nih.govscilit.comcore.ac.uk This reaction typically proceeds in the presence of an acid catalyst, such as glacial acetic acid, and offers high yields of the desired 2,5-disubstituted 1,3,4-oxadiazoles. nih.govscilit.comcore.ac.uk The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. nih.govcore.ac.ukmdpi.com

The synthesis of 1,3,4-oxadiazoles is of significant interest as these compounds are known to exhibit a wide array of biological activities. mdpi.com The general synthetic route involves the reaction of an acid hydrazide with a carboxylic acid or its derivative, followed by a cyclodehydration step. otterbein.edunih.gov Various dehydrating agents can be employed for this purpose, including phosphorus oxychloride, thionyl chloride, and polyphosphoric acid. mdpi.comnih.gov One-pot syntheses from acid hydrazides and orthoesters in the presence of an acidic catalyst have also been reported as an effective method. researchgate.net

| Substituent (R) | Reagent | Yield (%) |

| H | Triethyl orthoformate | 85 |

| CH3 | Triethyl orthoacetate | 82 |

| C2H5 | Triethyl orthopropionate | 79 |

| n-C3H7 | Triethyl orthobutyrate | 76 |

| i-C3H7 | Triethyl orthovalerate | 73 |

| Data sourced from a study on the synthesis of novel 5-substituted 2-[2-(pyridyl)ethenyl]-1,3,4-oxadiazoles. nih.gov |

The efficiency of the cyclization reaction to form 1,3,4-oxadiazoles is influenced by the electronic and steric nature of the substituents on the reacting partners. Studies have shown that the presence of electron-donating or electron-withdrawing groups can affect the reaction yields. For instance, in the synthesis of 1,3,4-oxadiazoles from various benzoic acids, neutral substituents tended to produce higher yields compared to those with strong electron-donating or electron-withdrawing groups. otterbein.edu Specifically, a neutral substituent resulted in a 73.87% yield, while an electron-donating group yielded 60.13%. otterbein.edu

The position of the nitrogen atom in the pyridine (B92270) ring of the acrylohydrazide also plays a role. Research indicates that higher yields of 1,3,4-oxadiazoles are obtained when using 3-(2-pyridyl)acrylohydrazide and 3-(4-pyridyl)acrylohydrazide compared to the 3-pyridinyl isomer. nih.gov Furthermore, the nature of the substituent introduced from the orthoester affects the reaction outcome. Generally, reactions with orthoesters bearing smaller alkyl groups, which are less sterically hindered, tend to proceed with higher efficiency.

Pathways to Other Nitrogen- and Oxygen-Containing Heterocycles

Beyond 1,3,4-oxadiazoles, this compound can be utilized as a building block for the synthesis of other nitrogen- and oxygen-containing heterocyclic systems. The reactivity of the hydrazide group allows for condensation with various electrophiles, which can then undergo intramolecular cyclization to form different ring systems. For example, reaction with β-keto esters can lead to the formation of pyrazolone (B3327878) derivatives. Similarly, reaction with diketones can yield pyridazine (B1198779) structures. The specific reaction conditions and the nature of the co-reactant determine the final heterocyclic product.

Hydrazone Formation from this compound

Hydrazones are a class of organic compounds characterized by the R1R2C=NNH2 structure. soeagra.com They are typically formed through the condensation reaction of a hydrazine (B178648) derivative with a carbonyl compound, such as an aldehyde or a ketone. soeagra.comnumberanalytics.com This reaction is a fundamental transformation in organic chemistry, leading to the formation of a carbon-nitrogen double bond. numberanalytics.com

Condensation with Carbonyl Compounds for Diverse Hydrazone Adducts

This compound readily undergoes condensation with a wide range of aldehydes and ketones to form the corresponding hydrazone adducts. researchgate.netsemanticscholar.orgnih.gov This reaction is typically carried out in a suitable solvent, often with catalytic amounts of acid to facilitate the reaction. soeagra.com The resulting hydrazones are often crystalline solids, which aids in their purification. soeagra.com The reaction of this compound with various aromatic aldehydes, for instance, yields a series of N'-(arylmethylidene)-3-(3-pyridinyl)acrylohydrazides. researchgate.net

The versatility of this reaction allows for the introduction of a wide variety of substituents into the final hydrazone molecule, depending on the structure of the starting carbonyl compound. This modularity is highly valuable for creating libraries of diverse compounds for various applications.

| Carbonyl Compound | Resulting Hydrazone |

| Benzaldehyde | N'-(phenylmethylidene)-3-(3-pyridinyl)acrylohydrazide |

| 4-Chlorobenzaldehyde | N'-(4-chlorophenylmethylidene)-3-(3-pyridinyl)acrylohydrazide |

| 4-Methoxybenzaldehyde | N'-(4-methoxyphenylmethylidene)-3-(3-pyridinyl)acrylohydrazide |

| Furan-2-carbaldehyde | N'-(2-furylmethylidene)-3-(3-pyridinyl)acrylohydrazide |

| Thiophene-2-carbaldehyde | N'-(2-thienylmethylidene)-3-(3-pyridinyl)acrylohydrazide |

Stereochemical Aspects and Conformational Dynamics of Hydrazone Products (e.g., E/Z isomerism, syn/anti periplanar conformations)

Hydrazones derived from this compound can exhibit interesting stereochemical features, primarily due to the presence of the C=N double bond and the amide linkage. The C=N bond can exist as either E or Z isomers. pearson.comlibretexts.org The relative stability of these isomers is influenced by steric and electronic factors of the substituents on both the carbon and nitrogen atoms of the imine. mdpi.com The Cahn-Ingold-Prelog priority rules are used to assign the E or Z configuration, where the lone pair of electrons on the nitrogen has the lowest priority. pearson.com

Multi-Component Reactions and Scaffold Elaboration

The structural framework of pyridinyl hydrazide-hydrazones is particularly amenable to multi-component reactions (MCRs), which are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. rsc.orgbohrium.com This approach allows for the rapid generation of molecular diversity and complexity from simple building blocks.

The pyridinyl hydrazide-hydrazone scaffold is a key building block for creating more complex, polysubstituted pyridine rings. In a notable synthetic application, 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide reacts with cinnamonitrile (B126248) derivatives, such as 2-benzylidenemalononitrile or ethyl 2-cyano-3-phenylacrylate. mdpi.com This reaction proceeds to furnish highly substituted pyridine derivatives, demonstrating the utility of the hydrazone as a versatile intermediate for elaborating the pyridine core itself. mdpi.com

The reaction capitalizes on the reactivity of the hydrazone moiety to participate in cyclization cascades, leading to new, functionally diverse pyridine compounds. mdpi.comsemanticscholar.org

Table 1: Synthesis of Pyridine Derivatives This table outlines the reaction of a key pyridinyl hydrazide-hydrazone intermediate with various cinnamonitriles to yield polysubstituted pyridine structures.

| Starting Intermediate | Reactant | Resulting Pyridine Derivative | Reference |

| 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | 2-Benzylidenemalononitrile | 2-Amino-6-phenyl-4-(1-(2-(1-(pyridin-3-yl)ethylidene)hydrazinyl)-1-oxopropan-2-yl)nicotinonitrile | mdpi.com |

| 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide | Ethyl 2-cyano-3-phenylacrylate | Ethyl 2-amino-6-phenyl-4-(1-(2-(1-(pyridin-3-yl)ethylidene)hydrazinyl)-1-oxopropan-2-yl)nicotinate | mdpi.com |

The true synthetic versatility of the pyridinyl hydrazide-hydrazone intermediate is showcased in its ability to serve as a precursor for a variety of fused and annulated heterocyclic systems. Through a series of heterocyclization reactions, this single starting material can be transformed into coumarin (B35378), thiophene (B33073), and thiazole (B1198619) architectures. nih.gov

Coumarin Synthesis: The reaction of 2-cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide with resorcinol (B1680541) in boiling ethanol (B145695) containing hydrochloric acid results in the formation of a coumarin derivative, specifically 3-acetyl-7-hydroxy-2H-chromen-2-one hydrazone linked to the pyridine moiety. mdpi.com

Thiophene Synthesis: Thiophene rings can be constructed using the pyridinyl hydrazide-hydrazone intermediate via several pathways.

Gewald's Thiophene Synthesis: A three-component reaction involving the hydrazide-hydrazone, elemental sulfur, and a ketone (such as cyclohexanone (B45756) or cyclopentanone) in the presence of triethylamine (B128534) leads to the formation of tetrahydrobenzo[b]thiophene and cyclopenteno[b]thiophene derivatives, respectively. mdpi.com

Thiazole Intermediate Pathway: The intermediate reacts with phenylisothiocyanate to form a potassium sulphide salt. Subsequent heterocyclization of this salt with ethyl bromoacetate (B1195939) yields a thiophene derivative. mdpi.comsemanticscholar.org

Thiazole Synthesis: The synthesis of thiazole derivatives can also be achieved. Reacting the pyridinyl hydrazide-hydrazone with phenyl isothiocyanate and elemental sulfur in 1,4-dioxane (B91453) with a triethylamine catalyst directly produces a thiazole derivative. mdpi.com An alternative route involves the reaction of the intermediate potassium salt (formed with phenylisothiocyanate) with ethyl bromocyanoacetate. mdpi.com

Table 2: Synthesis of Annulated Heterocyclic Systems This table summarizes the various heterocyclization reactions of the key pyridinyl hydrazide-hydrazone intermediate to form coumarin, thiophene, and thiazole derivatives.

| Target System | Reactants | Key Conditions | Resulting Structure Type | Reference |

| Coumarin | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, Resorcinol | Ethanol, HCl, Reflux | Coumarin-hydrazone conjugate | mdpi.com |

| Thiophene | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, Cyclohexanone, Sulfur | Triethylamine | Tetrahydrobenzo[b]thiophene derivative | mdpi.com |

| Thiophene | Intermediate potassium salt, Ethyl bromoacetate | DMF/KOH | Thiophene derivative | mdpi.comsemanticscholar.org |

| Thiazole | 2-Cyano-N'-(1-(pyridin-3-yl)ethylidene)acetohydrazide, Phenyl isothiocyanate, Sulfur | 1,4-Dioxane, Triethylamine | Thiazole derivative | mdpi.com |

| Thiazole | Intermediate potassium salt, Ethyl bromocyanoacetate | DMF/KOH | Thiazole derivative | mdpi.com |

Information regarding the direct application of this compound or its derivatives in glycosylation reactions is not available in the reviewed scientific literature.

Information regarding the use of this compound as a precursor in combinatorial biosynthesis is not available in the reviewed scientific literature.

Computational Chemistry and Theoretical Investigations of 3 3 Pyridinyl Acrylohydrazide Systems

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the structure and reactivity of molecules. rsc.orgbohrium.com This method is widely used to calculate various molecular properties by approximating the electron density of a system. For molecules in the pyridyl hydrazide family, DFT methods, such as those using the B3LYP functional, have been effectively employed to model molecular geometries, predict spectroscopic data, and analyze electronic properties. nih.govpku.edu.cn

A fundamental application of DFT is the optimization of molecular geometry to find the most stable, lowest-energy conformation. This can be performed for an isolated molecule, representing the gas phase, or by incorporating crystal packing effects to simulate the solid, crystalline state.

Table 1: Comparison of Molecular Geometry States Investigated by DFT

| State | Description | Key Findings from Related Systems |

| Gas Phase | Represents an isolated, single molecule without intermolecular forces. | Provides the intrinsic, lowest-energy conformation of the molecule. |

| Crystalline State | Represents the molecule within a crystal lattice, including intermolecular interactions. | Geometry can be influenced by crystal packing, leading to changes in bond lengths and angles compared to the gas phase. researchgate.net |

DFT calculations are a reliable tool for predicting spectroscopic parameters, which can then be compared with experimental data for validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are standard practice. conicet.gov.armdpi.com

For hydrazone and hydrazide derivatives, DFT computations can accurately reproduce experimental ¹H and ¹³C NMR spectra. bohrium.com Similarly, theoretical IR spectra are calculated to assign vibrational modes to experimentally observed absorption bands. This correlation between theoretical and experimental data is crucial for confirming the molecular structure. bohrium.com For instance, characteristic vibrational frequencies for C=O (carbonyl), N-H (amine), and C=C (alkene) functional groups within the 3-(3-Pyridinyl)acrylohydrazide structure can be calculated and compared against experimental spectra.

Table 2: Representative Theoretical vs. Experimental Spectroscopic Data

| Spectroscopic Parameter | Functional Group | Typical Calculated Frequency (cm⁻¹) | Typical Experimental Frequency (cm⁻¹) |

| IR Vibrational Frequency | C=O Stretch | ~1680 | ~1682 rsc.org |

| IR Vibrational Frequency | N-H Stretch | ~3300 | ~3283 rsc.org |

| ¹³C NMR Chemical Shift | C=O | ~165 ppm | Varies with environment |

| ¹H NMR Chemical Shift | Pyridine (B92270) Protons | ~7.0-8.8 ppm | Varies with environment researchgate.net |

Note: The values are representative for the functional groups and may vary based on the specific computational method and experimental conditions.

The electronic structure of a molecule is fundamentally linked to its reactivity. DFT is used to analyze the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity. researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated using DFT to visualize the charge distribution across the molecule. researchgate.net These maps illustrate electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are critical for understanding intermolecular interactions and predicting sites of chemical reactions. In related pyridyl systems, MEP analysis has been used to identify the distribution of electron clouds and predict molecular polarity. researchgate.net

Table 3: Significance of DFT-Based Electronic Structure Analysis

| Analysis Type | Description | Insights Gained |

| HOMO Analysis | Examines the distribution and energy of the highest energy electrons. | Identifies electron-donating capabilities and likely sites of oxidation. |

| LUMO Analysis | Examines the distribution and energy of the lowest energy unoccupied state. | Identifies electron-accepting capabilities and likely sites of reduction. |

| MEP Mapping | Visualizes the electrostatic potential on the electron density surface. | Reveals charge distribution, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Aromaticity Indices for Pyridine Ring and Overall Molecular System

Aromaticity is a key concept in chemistry that describes the unique stability and properties of cyclic, planar molecules with delocalized π-electrons. diva-portal.org Several computational indices have been developed to quantify this property.

The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index that evaluates aromaticity based on the deviation of bond lengths from an ideal value for a fully aromatic system. nih.gov A HOMA value close to 1 indicates high aromaticity, while values near 0 suggest a non-aromatic system, and negative values imply anti-aromaticity. researchgate.net

In computational studies of N'-substituted 3-(3-pyridyl)acrylohydrazides, the HOMA index was calculated for the heterocyclic rings. researchgate.netresearchgate.net These studies demonstrated that fusing the rings into a larger system can influence their aromatic character. researchgate.net For comparison, the reference HOMA value for benzene (B151609) is typically considered to be 1.00 (or 0.99). nih.govresearchgate.net The analysis allows for a quantitative assessment of the π-electron delocalization within the pyridine ring of the molecule.

Nucleus Independent Chemical Shift (NICS) is a widely used magnetic criterion for assessing aromaticity. nih.gov It involves calculating the magnetic shielding at a specific point, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). Aromatic systems are characterized by diatropic ring currents that induce a magnetic field opposing the external field, resulting in negative (shielded) NICS values. Conversely, positive (deshielded) values indicate anti-aromaticity.

For derivatives of 3-(3-pyridyl)acrylohydrazide, NICS calculations have been performed to probe the aromatic character of the constituent rings. researchgate.netresearchgate.net Interestingly, in one study, the NICS index suggested a decrease in the aromatic character of the heteroaromatic rings, a finding that contrasted with the HOMA results. researchgate.net This highlights that different aromaticity indices probe different aspects of this complex phenomenon—HOMA focusing on geometric effects and NICS on magnetic properties. The reference NICS(1) value for benzene is approximately -10.2 ppm. researchgate.net

Table 4: Aromaticity Indices for Pyridine Ring vs. Benzene

| Compound/Ring | HOMA Index | NICS(1) (ppm) | Interpretation |

| Benzene (Reference) | ~1.00 nih.govresearchgate.net | ~ -10.2 researchgate.net | Archetypal aromatic molecule. |

| Pyridine Ring in a this compound System | Varies (Typically < 1.00) | Varies (Typically less negative than benzene) | Aromatic, but the degree can be influenced by substituents and molecular environment. researchgate.netresearchgate.net |

Evaluation using Harmonic Oscillator Model of Aromaticity (HOMA)

Conformational Analysis using Potential Energy Surface Scans

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule, which in turn governs its physical properties and biological activity. For flexible molecules such as this compound, which possesses several rotatable single bonds, potential energy surface (PES) scans are a key computational technique. q-chem.com A PES scan involves systematically changing a specific geometric parameter, typically a dihedral angle, while optimizing the rest of the molecule's geometry at each step. uni-muenchen.de This process maps the energy of the molecule as a function of its conformation, allowing for the identification of stable low-energy conformers and the energy barriers for interconversion between them. q-chem.comyoutube.com

A relaxed PES scan can be performed by rotating key dihedral angles to map out the conformational space. For instance, scanning the dihedral angles τ1 (C=C-C-N) and τ2 (C-C-N-N) would reveal the most stable arrangement of the hydrazide group relative to the pyridinylacryl moiety. The resulting energy profile typically shows distinct minima corresponding to stable conformers and maxima corresponding to transition states.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Atoms Involved | Description |

| τ1 | C(pyridyl)-C=C-C(carbonyl) | Defines the orientation of the pyridinyl group relative to the acrylate (B77674) plane. |

| τ2 | C=C-C(carbonyl)-N | Describes the rotation around the single bond adjacent to the carbonyl group. |

| τ3 | C-C(carbonyl)-N-N | Defines the planarity and orientation of the amide linkage. |

| τ4 | C(carbonyl)-N-N-H | Describes the orientation of the terminal hydrazide protons. |

By performing these scans, computational chemists can identify the global minimum energy conformation, which is the most likely structure to be observed experimentally under given conditions. This structural information is foundational for further computational studies, including reactivity and docking simulations.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Reactivity or Spectroscopic Attributes

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the structural features of molecules with their physicochemical properties or biological activities. mdpi.comresearchgate.net These models are built on the principle that the structure of a molecule, encoded by numerical values known as molecular descriptors, determines its properties. rsc.org Once a reliable model is established, it can be used to predict the properties of new, unsynthesized compounds, thereby guiding experimental efforts. mdpi.com

For this compound and its derivatives, QSPR studies can be employed to predict various attributes, such as chemical reactivity, toxicity, or spectroscopic characteristics. In a typical QSPR workflow, a dataset of related compounds with known property values is assembled. Then, a large number of molecular descriptors are calculated for each molecule. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), quantum-chemical (e.g., HOMO/LUMO energies), or geometrical. plos.org Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is derived that links a subset of these descriptors to the property of interest. rsc.org

For example, a Quantitative Structure-Activity Relationship (QSAR, a subset of QSPR) study on a series of arylidene derivatives, which share the hydrazone moiety, successfully modeled their anticancer activity. rsc.org The model used a combination of 2D autocorrelation descriptors (AATS6p, AATS7p, AATS8p), an atom-centered fragment descriptor (AATS0i), and a Burden-modified eigenvalue descriptor (SpMax4_Bhv) to predict cytotoxicity. rsc.org Such models suggest that specific structural and electronic features are crucial for the observed activity.

Table 2: Examples of Molecular Descriptors Used in QSPR/QSAR Studies of Related Hydrazone Systems

| Descriptor Type | Example | Information Encoded |

| 2D Autocorrelation | AATSxp | Distribution of atomic properties (e.g., polarizability) over a certain topological distance. rsc.org |

| Atom-centered Fragments | AATSxi | Based on the ionization potential of atoms. rsc.org |

| Burden Eigenvalues | SpMax4_Bhv | Encodes information about molecular topology and electronic structure, derived from a modified connectivity matrix. rsc.org |

Developing a specific QSPR model for this compound would involve synthesizing a series of derivatives, measuring a target property (e.g., reactivity towards a specific substrate), calculating descriptors, and building a predictive model. This would enable the prediction of reactivity for other related structures, accelerating the discovery of compounds with desired characteristics.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) is a powerful tool in computational chemistry for analyzing and predicting the reactive behavior of molecules. chemrxiv.org The MEP map provides a visual representation of the charge distribution around a molecule, indicating where it is likely to attract or repel other charged species. uni-muenchen.de It is calculated by determining the electrostatic potential at each point on the electron density surface of the molecule. mdpi.com

MEP maps are color-coded to illustrate different potential values. researchgate.net

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are electron-rich and are the most likely targets for electrophilic attack. researchgate.net

Blue regions represent positive electrostatic potential, corresponding to areas of low electron density or high nuclear charge exposure. These sites are electron-deficient and are susceptible to nucleophilic attack. researchgate.net

Green regions denote areas of neutral or near-zero potential.

For this compound, the MEP map would reveal several key reactive sites. The most negative potential (red/yellow) is expected to be located around the carbonyl oxygen atom of the hydrazide group and the nitrogen atom of the pyridine ring, due to the high electronegativity and lone pairs of electrons on these atoms. These sites are the primary centers for interactions with electrophiles, protons, and metal ions.

Conversely, the most positive potential (blue) would be concentrated on the hydrogen atoms of the hydrazide N-H and N-H2 groups. These electron-deficient protons are the most likely sites for nucleophilic attack and are the primary hydrogen bond donor sites of the molecule. The vinyl and aromatic protons would exhibit a lesser positive potential.

Table 3: Predicted MEP Regions and Reactivity of this compound

| Molecular Region | Predicted MEP Color | Electrostatic Potential | Predicted Reactivity |

| Carbonyl Oxygen (C=O) | Red | Strongly Negative | Site for electrophilic attack; hydrogen bond acceptor. researchgate.net |

| Pyridinyl Nitrogen | Red/Yellow | Negative | Site for electrophilic attack; protonation site; coordination to metals. |

| Hydrazide Amine Hydrogens (NH, NH₂) | Blue | Strongly Positive | Site for nucleophilic attack; primary hydrogen bond donor. researchgate.net |

| Aromatic/Vinyl Hydrogens | Light Blue/Green | Slightly Positive | Weaker sites for nucleophilic interaction. |

By analyzing the MEP map, one can gain a qualitative understanding of the molecule's reactivity, predict how it will interact with other reagents, and understand its intermolecular bonding patterns, such as hydrogen bonding, which are crucial for its behavior in biological and chemical systems. mdpi.com

Emerging Research Directions and Advanced Applications in Chemical Science

Novel Catalytic Approaches for 3-(3-Pyridinyl)acrylohydrazide Transformations

The transformation of this compound and its derivatives is an active area of research, with novel catalytic methods continuously being developed to enhance reaction efficiency, selectivity, and substrate scope. One notable advancement is the use of photocatalysis. For instance, a visible-light-induced photocatalytic approach has been demonstrated for the chemoselective tri/difluoromethylation and cyclization of N-methacryloyl aldehyde hydrazones, which are structurally related to the acrylohydrazide framework. acs.org This method utilizes 4CzIPN as a photocatalyst under light irradiation to generate a radical cation from the substrate, leading to the formation of pyrazolin-5-ones. acs.org The reaction proceeds through a proposed mechanism involving single electron transfer and subsequent cyclization. acs.org

Another significant catalytic strategy involves metal-free azidoarylation of vinylcyclopropanes using trimethylsilyl (B98337) azide (B81097), which provides a pathway to nitrogen-containing dihydronaphthalene derivatives. researchgate.net While not directly involving this compound, this methodology highlights the broader trend of developing catalytic C-H functionalization and azidation reactions that could be applicable to complex molecules. researchgate.net Furthermore, the development of domino reactions, such as the azide radical-initiated Smiles rearrangement, showcases the potential for creating densely functionalized cyclic structures from unsaturated amide precursors. researchgate.net

The following table summarizes key aspects of a photocatalytic transformation relevant to acrylohydrazide derivatives:

| Catalyst System | Reactant Type | Product Type | Key Features |

| 4CzIPN/Visible Light | N-Methacryloyl Aldehyde Hydrazones | Pyrazolin-5-ones | Chemoselective, Radical-based Mechanism, Mild Conditions |

Development of Advanced Materials Incorporating the this compound Moiety

The unique structural features of this compound, namely the pyridine (B92270) ring, the acryloyl group, and the hydrazide function, make it a versatile building block for the creation of advanced materials with tailored properties.

Integration into Functional Polymers for Optoelectronic Applications

The incorporation of specific functional moieties into polymers is a key strategy for developing materials with desired optoelectronic properties. nih.govrsc.org The pyridine ring in this compound can act as an electron-withdrawing group, influencing the electronic structure of a polymer chain. The acrylohydrazide portion offers a site for polymerization or for post-polymerization modification.

Research into functional polymers often focuses on creating materials with tunable band gaps, high charge carrier mobility, and efficient photoluminescence for applications in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org For example, studies on methacrylate (B99206) polymers incorporating coumarin (B35378) and tyrosine units have demonstrated that the interplay between electron-donating and electron-accepting moieties can lead to efficient intramolecular charge transfer, a crucial process for many optoelectronic applications. nih.gov Similarly, the integration of the pyridinyl acrylohydrazide unit into polymer backbones could lead to materials with interesting photophysical properties.

The development of functional polymers for optoelectronics is a rapidly advancing field, with research exploring various polymer architectures and functional groups. rsc.org The inclusion of the this compound moiety could contribute to this field by providing a new class of functional monomers.

Role in the Design of Coordination Chemistry Frameworks

The nitrogen atom of the pyridine ring and the hydrazide group in this compound are excellent coordination sites for metal ions. This makes the molecule a promising ligand for the construction of coordination polymers and metal-organic frameworks (MOFs). These materials are of great interest due to their potential applications in gas storage, catalysis, sensing, and separation.

The design of coordination frameworks relies on the predictable coordination behavior of the organic ligands and the geometric preferences of the metal centers. The rigid and directional nature of the pyridine group, combined with the flexible and chelating potential of the acrylohydrazide moiety, allows for the formation of diverse network topologies. The specific structure and properties of the resulting coordination framework would depend on the choice of the metal ion, the reaction conditions, and the potential for hydrogen bonding involving the hydrazide N-H groups.

Mechanistic Investigations of Key Reactions of the Acrylohydrazide Moiety

Understanding the reaction mechanisms of the acrylohydrazide functional group is fundamental to controlling the outcome of chemical transformations and designing new synthetic methodologies. numberanalytics.com The acrylohydrazide moiety contains several reactive sites: the carbon-carbon double bond, the carbonyl group, and the hydrazide nitrogen atoms. pcbiochemres.com

Mechanistic studies often involve a combination of experimental techniques, such as kinetic analysis, isotopic labeling, and spectroscopic characterization of intermediates, along with computational modeling. researchgate.net For instance, in the context of photocatalytic reactions involving acrylohydrazide-related structures, a plausible mechanism involves the formation of an excited state of the photocatalyst, followed by single electron transfer to generate a radical cation of the substrate. acs.org This initiates a cascade of events, including radical addition and cyclization. acs.org

The reactivity of the acrylohydrazide group can be influenced by various factors, including the nature of the substituents on the aromatic ring and the nitrogen atoms. cardiff.ac.uk For example, the presence of electron-donating or electron-withdrawing groups can affect the electron density of the double bond and the carbonyl group, thereby influencing their susceptibility to nucleophilic or electrophilic attack. numberanalytics.com

Key reaction types involving the acrylohydrazide moiety include:

Addition reactions to the carbon-carbon double bond. pcbiochemres.com

Condensation reactions of the hydrazide with aldehydes and ketones to form acylhydrazones. peerj.com

Cyclization reactions to form various heterocyclic compounds.

Coordination with metal ions.

Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Compound Design

Artificial intelligence (AI) and machine learning (ML) are increasingly being applied in chemical research to accelerate discovery and innovation. x-mol.com In the context of this compound and its derivatives, AI and ML can be utilized in several ways:

Reaction Prediction: Machine learning models can be trained on large datasets of chemical reactions to predict the products, yields, and optimal conditions for new transformations. This can be particularly useful for exploring the vast chemical space of possible reactions involving the acrylohydrazide moiety.

Compound Design: Generative models can be used to design novel molecules with desired properties. For example, an AI model could be tasked with designing derivatives of this compound that are predicted to have enhanced binding affinity to a specific biological target or to exhibit specific optoelectronic properties. In silico studies, such as molecular docking and molecular dynamics simulations, can then be used to evaluate the designed compounds before their synthesis. researchgate.net

Mechanism Elucidation: AI can assist in elucidating reaction mechanisms by analyzing complex reaction data and identifying patterns that may not be apparent to human researchers.

The application of AI and ML in chemistry is still an emerging field, but it holds immense promise for streamlining the research and development process for new molecules and materials based on scaffolds like this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-(3-Pyridinyl)acrylohydrazide, and how can reaction yields be maximized?

- Methodological Answer : The synthesis involves a three-step sequence:

Condensation of pyridinecarbaldehyde with maleic acid in pyridine/piperidine to form 3-(pyridinyl)acrylic acid derivatives.

Conversion to hydrazides via reaction with hydrazine hydrate in methanol under ice-cooling .

Cyclization with triethyl orthoesters in glacial acetic acid under reflux to form oxadiazoles.

- Yield Optimization : Use bulky triethyl orthoesters (e.g., orthobenzoate, b.p. 240°C) to improve reaction efficiency (yields up to 94%). Monitor reaction progress via TLC and adjust reflux times based on substituent electronic effects .

Q. How can spectroscopic methods confirm the structure and purity of this compound?

- Characterization Protocol :

- 1H/13C NMR : Identify ethylene protons (doublets at δ 7.08–7.72 ppm, J = 16.4 Hz) and pyridinyl ring protons. Use coupling constants to confirm E-isomer dominance .

- FT-IR : Validate hydrazide N–H stretches (~3200 cm⁻¹) and carbonyl (C=O) peaks (~1650 cm⁻¹) .

- Elemental Analysis : Match experimental and theoretical C/H/N/O percentages to confirm purity .

Advanced Research Questions

Q. How do substituent electronic and steric effects influence reaction yields in 1,3,4-oxadiazole derivatives of this compound?

- Mechanistic Analysis :

- Electron-withdrawing groups (e.g., phenyl) enhance conjugation, stabilizing intermediates and increasing yields (88–94%). Alkyl substituents reduce yields due to weaker conjugation .

- Steric hindrance from ortho-substituted pyridinyl rings slows reactivity; use kinetic studies (e.g., time-resolved NMR) to optimize substituent placement .

Q. What methodologies resolve conformational equilibria in acrylohydrazide derivatives?

- Dynamic NMR and HRMS :

- Perform variable-temperature ¹H NMR to study synperiplanar (spE) and antiperiplanar (apE) conformers. For example, spE dominates in derivatives with electron-donating groups, while apE is favored with steric bulk .

- Use 2D NMR (HSQC, NOESY) to correlate proton environments and confirm rotational barriers .

Q. How can computational models predict reactivity and regioselectivity in hydrazide-based cyclization reactions?

- DFT and Molecular Docking :

- Simulate transition states for cyclization steps using Gaussian or ORCA. Compare activation energies for orthoester substituents to rationalize yield trends .

- Dock hydrazide intermediates into enzyme active sites (e.g., gelatinase B) to predict bioactivity .

Q. What experimental approaches validate geometric isomerism in this compound derivatives?

- X-ray Crystallography : Resolve E/Z isomerism via single-crystal diffraction. For example, the dihedral angle between pyridinyl and hydrazide planes in (E)-3-(3,5-dimethoxyphenyl)acrylohydrazide is 48.0°, confirming spatial arrangement .

Q. How are multi-step syntheses optimized for scale-up without compromising yield?

- Process Chemistry Strategies :

- Use flow chemistry for cyclization steps to enhance heat transfer and reduce side reactions.

- Replace glacial acetic acid with recyclable ionic liquids to improve solvent sustainability .

Q. What crystallographic techniques resolve structural ambiguities in acrylohydrazide derivatives?

- Single-Crystal X-ray Diffraction :

- Collect data at 150 K to minimize thermal motion artifacts. Refine structures using SHELXL97, and validate hydrogen-bonding networks (e.g., N–H⋯O interactions) to confirm molecular packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.